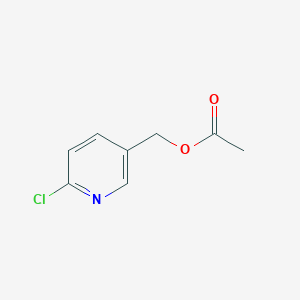![molecular formula C24H21N7O2 B2542854 1-(2-methoxyphenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide CAS No. 1396875-48-1](/img/structure/B2542854.png)
1-(2-methoxyphenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(2-methoxyphenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide" is a complex molecule that likely possesses a benzimidazole core, a methoxyphenyl group, and a triazole moiety. These structural features are common in various compounds that have been studied for their potential biological activities, such as antitubercular and antileukemic properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, where the core structure is modified with different substituents to achieve the desired biological activity. For instance, the synthesis of benzimidazole derivatives can be achieved by the reaction of methoxyphenyl or methoxypyrimidinyl methyl groups with a benzimidazole precursor . Similarly, the synthesis of 1-(4-methoxyphenethyl)-1H-benzimidazole derivatives involves the use of FTIR, (1)H NMR, and mass spectroscopy to confirm the structures of the synthesized compounds . These methods could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is often confirmed using X-ray diffraction, as seen in the study of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate . This technique could be used to determine the precise structure of the compound , ensuring that the desired product has been synthesized.
Chemical Reactions Analysis
The reactivity of benzimidazole and triazole derivatives can be explored through various chemical reactions. For example, the reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with 2-acetylbenzofuran in the presence of hydrochloric acid yields a new heterocycle with confirmed structure by nuclear magnetic resonance and X-ray diffraction . This suggests that the compound may also undergo similar reactions to form new derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole and triazole derivatives are crucial for their biological activity. For instance, the solubility, melting point, and stability of these compounds can affect their pharmacokinetic and pharmacodynamic profiles. The compound "methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate" was found to induce cell death in leukemic cells, which indicates that the physical and chemical properties of these compounds can significantly impact their efficacy as chemotherapeutic agents .
Applications De Recherche Scientifique
Complexation Properties with Lanthanides
N-methyl-N-tolyl-2-(1H-benzimidazol-2-yl)pyridine-6-carboxamide (MeTolBIZA), a compound structurally similar to the query molecule, has been investigated for its complexation properties with trivalent lanthanides. The study reveals coordination of MeTolBIZA with lanthanide ions as a tridentate ligand, which implies the possibility of the query compound having similar complexation properties with lanthanides or other metal ions. Such coordination can be significant in applications involving metal ion detection, separation, or catalysis (Kobayashi et al., 2019).
Synthetic Applications in Medicinal Chemistry
The compound's structural features, which include a benzimidazole moiety and a triazole ring, are common in pharmaceutical chemistry. For instance, benzimidazole derivatives have been synthesized and investigated as corrosion inhibitors, which highlights the potential of the query compound in corrosion protection or as a starting material for synthesizing corrosion inhibitors (Yadav et al., 2013). Additionally, benzimidazole derivatives bearing a 1,2,4-triazole moiety have been studied for their anti-cancer properties, suggesting the potential application of the query compound in medicinal chemistry (Karayel, 2021).
Antagonistic Activity in Biochemistry
Pyridine metallation in the synthesis of triazole-based compounds has shown activity as NK-1 antagonists. The structural similarity of the query compound with these triazole-based antagonists indicates potential bioactivity, making it a candidate for further pharmacological studies (Jungheim et al., 2006).
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-N-[(1-methylbenzimidazol-2-yl)methyl]-5-pyridin-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O2/c1-30-18-11-4-3-9-16(18)27-21(30)15-26-24(32)22-23(17-10-7-8-14-25-17)31(29-28-22)19-12-5-6-13-20(19)33-2/h3-14H,15H2,1-2H3,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUJLJKVBAFEJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)C3=C(N(N=N3)C4=CC=CC=C4OC)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide](/img/structure/B2542771.png)
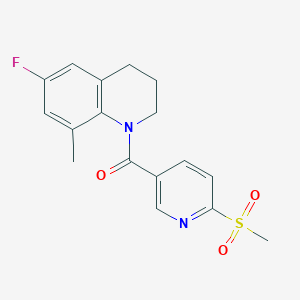
![3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2542773.png)


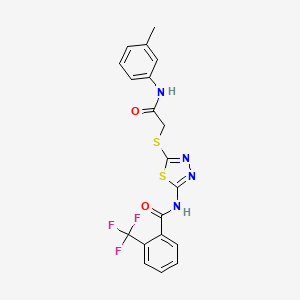
![Tert-butyl (3R)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate](/img/structure/B2542780.png)
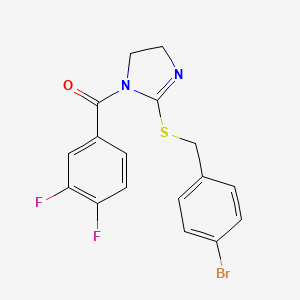
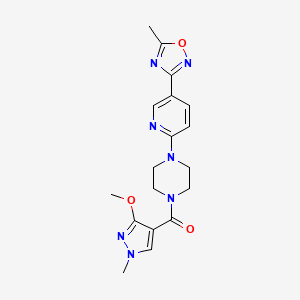

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)
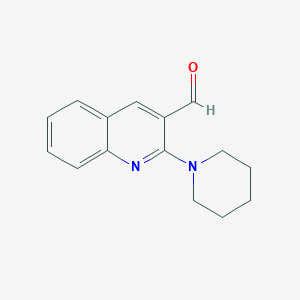
![2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2542792.png)
